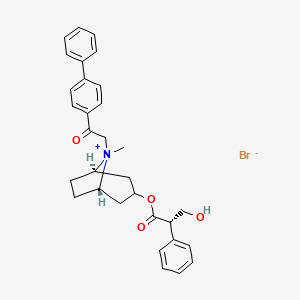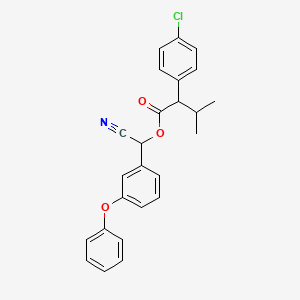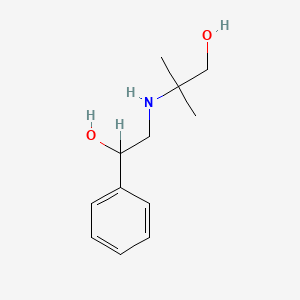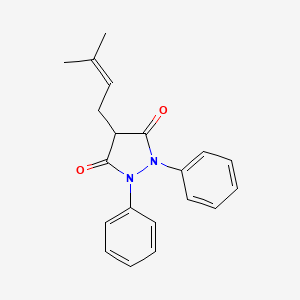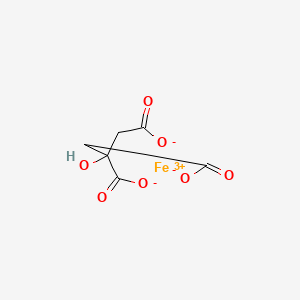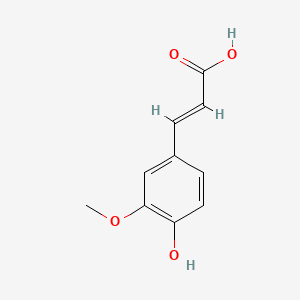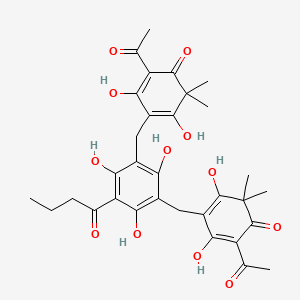
Filixic acid ABA
Overview
Description
Filixic acid ABA is a natural product isolated from driedopteris crassirhizoma Nakai . It has a molecular weight of 612.63 . It exhibits inhibitory effects on neuraminidase of influenza virus H5N1 . It is also a molluscicidal agent against B. peregrina adult snails .
Molecular Structure Analysis
The molecular structure of Filixic acid ABA is represented by the formula C32H36O12 . The IUPAC name is 2-acetyl-6-{3-[(5-acetyl-2,4-dihydroxy-3,3-dimethyl-6-oxo-1,4-cyclohexadien-1-yl)methyl]-5-butyryl-2,4,6-trihydroxybenzyl}-3,5-dihydroxy-4,4-dimethyl-2,5-cyclohexadien-1-one .Physical And Chemical Properties Analysis
Filixic acid ABA has a molecular weight of 612.62 . Its exact mass is 612.22 . The compound is a sesquiterpene with an α,β-unsaturated ketone in the ring and a conjugated diene side-chain .Scientific Research Applications
Anti-Influenza Virus Activity
Filixic acid ABA has been found to exhibit inhibitory effects on the neuraminidase (NA) of the influenza virus (H5N1). It has an IC50 value of 29.57 ± 2.48 μM, indicating a potential use in the treatment of influenza .
Anticoronaviral Activity
Research has shown that Filixic acid ABA has inhibitory activity against the main protease of SARS-CoV-2. This suggests that it could be used in the treatment of COVID-19 and other coronavirus infections .
Molluscicidal Agent
Filixic acid ABA has been identified as a molluscicidal agent against B. peregrina adult snails. It has an LD50 of 8.40 ppm and shows 100% mortality of B. peregrina at 15 ppm .
Anti-Cancer Activity
While specific studies on Filixic acid ABA’s anti-cancer activity are not available, the rhizome of Dryopteris crassirhizoma, from which Filixic acid ABA is derived, has been reported to have anticancer activity .
Anti-Inflammatory Activity
Similarly, the rhizome of Dryopteris crassirhizoma has been reported to have anti-inflammatory activity . Further research could explore whether Filixic acid ABA contributes to this effect.
Antibacterial Activity
The rhizome of Dryopteris crassirhizoma has also been reported to have antibacterial activity . It would be interesting to investigate if Filixic acid ABA plays a role in this antibacterial effect.
Mechanism of Action
Target of Action
Filixic acid ABA exhibits inhibitory effects on neuraminidase of influenza virus H5N1 . It is also a molluscicidal agent against B. peregrina adult snails . These targets play a crucial role in the life cycle of their respective organisms, and inhibiting them can lead to significant effects.
Mode of Action
It is known to inhibit the neuraminidase of the influenza virus, which is a key enzyme in the life cycle of the virus . In the case of B. peregrina adult snails, Filixic acid ABA acts as a molluscicidal agent, leading to mortality .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the influenza virus by inhibiting neuraminidase . In the case of B.
Pharmacokinetics
A study on a related compound, dryocrassin abba, showed good microsomal stability, low herg inhibition, and low cyp450 inhibition . In vivo pharmacokinetic properties of dryocrassin ABBA showed a long half-life (5.5–12.6 h) and high plasma exposure (AUC 19.3–65 μg·h/mL) . While these results cannot be directly applied to Filixic acid ABA, they provide some insight into the potential pharmacokinetic properties of similar compounds.
Result of Action
Filixic acid ABA shows significant biological activity against its targets. It exhibits inhibitory effects on neuraminidase of influenza virus H5N1 . Additionally, it shows 100% mortality of B. peregrina adult snails at a concentration of 15 ppm .
Action Environment
The action of Filixic acid ABA can be influenced by various environmental factors. For instance, the compound’s efficacy as a molluscicidal agent may be affected by the presence of other substances in the environment . Similarly, the compound’s antiviral activity could be influenced by factors such as the viral load and the presence of other antiviral agents . .
Safety and Hazards
Filixic acid ABA should be handled with care. Contact with skin, eyes, and clothing should be avoided. Ingestion and inhalation should also be avoided. Prolonged or repeated exposure should be avoided. Contaminated clothing should be removed and washed before reuse. After handling, thorough washing is recommended .
Future Directions
properties
IUPAC Name |
2-acetyl-4-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36O12/c1-8-9-18(35)21-23(37)14(10-16-25(39)19(12(2)33)29(43)31(4,5)27(16)41)22(36)15(24(21)38)11-17-26(40)20(13(3)34)30(44)32(6,7)28(17)42/h36-42H,8-11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSLYJLZKAMWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Filixic acid ABA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride](/img/structure/B1672587.png)


